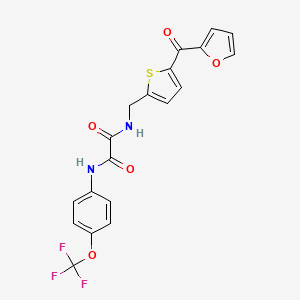

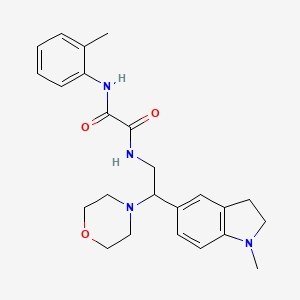

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves multi-component reactions that allow for the creation of highly functionalized molecules. For example, the multi-component synthesis involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate produces 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, confirming the structure through single-crystal X-ray analysis (Sayahi et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, the crystal structure of a related compound was determined to be triclinic, with specific dimensions and angles, and the structure was further analyzed using DFT to understand the intermolecular interactions and the molecular packing in the solid state (Rahmani et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various reactions, including Pummerer-type reactions, which allow for the regioselective formation of functional groups on the furan and thiophene nuclei. These reactions are crucial for modifying the compound's chemical structure to achieve desired properties and functionalities (Akai et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence a compound's applicability in various domains. The crystal structures of related benzo-furan derivatives, for example, have been analyzed to understand their potential anti-tumoral activity, providing insights into the compound's physical characteristics and their implications for medicinal chemistry (Diana et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the compound's applications. Research into the borylation of furans and thiophenes catalyzed by iron complexes highlights the compound's ability to undergo chemical transformations, which can be leveraged in synthesis and material science (Hatanaka et al., 2010).

Scientific Research Applications

Spectral Studies and Quantum-Chemical Calculations

Research into furan derivatives, including those related to N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, has demonstrated their importance in spectral studies and quantum-chemical calculations. These compounds have been synthesized and identified, with investigations into their intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations. The findings support the spectral studies and offer insights into their molecular and crystal structures, showcasing their potential in developing new materials with specific optical properties (Hritzová et al., 2005).

Nucleophilic Carbon-Carbon Bond Formation

Studies on the nucleophilic carbon-carbon bond formation involving furans and thiophenes highlight a method for regioselective installation of carbon functional groups. This research presents a valuable approach for modifying furan and thiophene nuclei, which could be applied in the synthesis of complex organic molecules, potentially leading to new drugs or materials (Akai et al., 2004).

Electrochemical Behavior and EPR Investigations

The electrochemical behavior and electron paramagnetic resonance (EPR) investigations of compounds containing furan and thiophene units provide insights into their radical cations. These studies are crucial for understanding the electronic properties of such molecules, which is essential for the development of electronic devices, sensors, and other technologies (Fajarí et al., 1998).

Synthesis of Pyrimidine and Pyridazine Derivatives

Research into the synthesis of compounds based on reactions involving furan-2(3H)-ones opens pathways to creating biologically active compounds. These compounds, containing pyrimidine and pyridazine structural fragments, have potential applications in pharmaceuticals, demonstrating the significance of furan derivatives in drug discovery (Aniskova et al., 2017).

Multi-component Synthesis

The multi-component synthesis of highly functionalized bifurans and thiophen-2-ylfurans shows the versatility of furan and thiophene compounds in organic synthesis. This methodology enables the production of complex molecules with potential applications in materials science and pharmaceuticals, illustrating the wide-ranging applicability of such derivatives (Sayahi et al., 2015).

Mechanism of Action

The compound showed significant enzyme inhibition effects. Three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibiting activities, were applied to these compounds . The compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .

properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O5S/c20-19(21,22)29-12-5-3-11(4-6-12)24-18(27)17(26)23-10-13-7-8-15(30-13)16(25)14-2-1-9-28-14/h1-9H,10H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEAETJINSJSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)